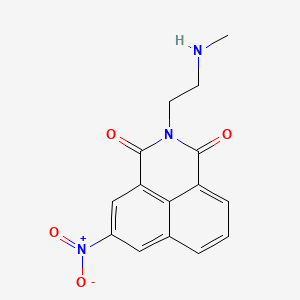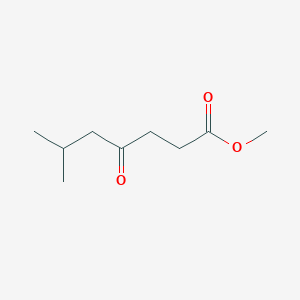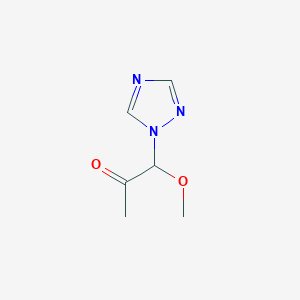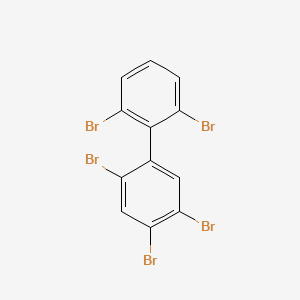![molecular formula C15H14N2O3 B14431552 3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid CAS No. 78027-95-9](/img/structure/B14431552.png)
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid is a complex organic compound with the molecular formula C15H15N3O4. It is known for its unique structure, which includes a phenylhydrazinylidene group attached to a cyclohexa-1,4-dien-1-yl ring, and a propanoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid typically involves the reaction of phenylhydrazine with a suitable cyclohexadienone derivative under controlled conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes further cyclization and oxidation to yield the final product. Common reagents used in this synthesis include phenylhydrazine, cyclohexadienone derivatives, and oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and electrophiles (e.g., alkyl halides, acyl chlorides). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, hydrazine derivatives, and substituted phenylhydrazinylidene compounds. These products have diverse applications in various fields of research .
Applications De Recherche Scientifique
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 3-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)propanoic acid
- 3-(3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- 3-(3-(2,4-Dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
Uniqueness
3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid is unique due to its specific structural features, such as the phenylhydrazinylidene group and the cyclohexa-1,4-dien-1-yl ring.
Propriétés
| 78027-95-9 | |
Formule moléculaire |
C15H14N2O3 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
3-(2-hydroxy-5-phenyldiazenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14-8-7-13(10-11(14)6-9-15(19)20)17-16-12-4-2-1-3-5-12/h1-5,7-8,10,18H,6,9H2,(H,19,20) |
Clé InChI |
FCDWGJCPWGEOMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/no-structure.png)











